1-oxidopyridin-1-ium-2-sulfonic acid
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Overview
Description
1-oxidopyridin-1-ium-2-sulfonic acid is a chemical compound with the molecular formula C5H5NO3S It is a derivative of pyridine, where the nitrogen atom is oxidized, and a sulfonic acid group is attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxidopyridin-1-ium-2-sulfonic acid typically involves the oxidation of pyridine derivatives followed by sulfonation. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the oxidation of pyridine derivatives in the presence of catalysts and controlled reaction conditions to achieve the desired product. The use of advanced techniques such as catalytic oxidation and sulfonation in a single step can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-oxidopyridin-1-ium-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can revert the compound to its pyridine derivative.
Scientific Research Applications
1-oxidopyridin-1-ium-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-oxidopyridin-1-ium-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and oxidized nitrogen groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonic acid, 1-oxide: Similar structure with the sulfonic acid group at the third position.
Pyridine, 1-oxide: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Uniqueness
1-oxidopyridin-1-ium-2-sulfonic acid is unique due to the presence of both the oxidized nitrogen and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
28789-68-6 |
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Molecular Formula |
C5H5NO4S |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S/c7-6-4-2-1-3-5(6)11(8,9)10/h1-4H,(H,8,9,10) |
InChI Key |
JFWLUVJNISGVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)O)[O-] |
Origin of Product |
United States |
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